1,3-Dibromo-4,6-bis(trifluoromethyl)benzene
Overview
Description
“1,3-Dibromo-4,6-bis(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H4Br2F6. It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two other hydrogen atoms are replaced by trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “1,3-Dibromo-4,6-bis(trifluoromethyl)benzene” is characterized by large dihedral angles between the donor and acceptor moieties, which are close to 80° as shown by single crystal X-ray analysis and theoretical calculations .Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, is used in organometallic synthesis. It is prepared from 1,3-bis(fluoromethyl)benzene and serves as a starting material for creating various synthetically useful reactions through intermediates like phenylmagnesium, phenyllithium, and phenylcopper (Porwisiak & Schlosser, 1996).
Regioselective Functionalization
1,3-Bis(trifluoromethyl)benzene has been used for regioselective metalation and subsequent carboxylation, leading to the creation of compounds like 2,6-bis(trifluoromethyl)benzoic acid and its derivatives. This demonstrates its potential in selective organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).
Synthesis of Ethynylferrocene Compounds
Compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene are synthesized from 1,3,5-Tribromobenzene, a similar compound, for studies in electrochemistry. These compounds exhibit chemically reversible oxidations, indicating their potential in electrochemical applications (Fink et al., 1997).
Safety And Hazards
properties
IUPAC Name |
1,5-dibromo-2,4-bis(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F6/c9-5-2-6(10)4(8(14,15)16)1-3(5)7(11,12)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASXVMTVEQRNSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,4-bis(trifluoromethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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